molecular formula C16H14N6O2S B277156 N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No. B277156
M. Wt: 354.4 g/mol
InChI Key: MMTGINUIWVMUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as CDT-6, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and has been used in various experiments to study its biochemical and physiological effects.

Mechanism of Action

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide works by inhibiting the activity of certain enzymes, specifically cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide reduces the production of these inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to reduce inflammation in various tissues, including the joints and brain. The compound has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has several advantages for use in lab experiments, including its unique mechanism of action and its ability to inhibit both COX-2 and 5-LOX. The compound has also been shown to have low toxicity, making it a safe option for use in experiments. However, one limitation of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is its limited solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, including studies on its potential as a cancer therapy and its use in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide for different applications. Further research is also needed to address the limitations of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, including its limited solubility, and to develop more effective formulations of the compound.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves several steps, including the reaction of 3-cyano-4,5-dimethyl-2-furan carboxylic acid with thionyl chloride to form 3-cyano-4,5-dimethyl-2-chloro-furan. This compound is then reacted with sodium sulfide to form 3-cyano-4,5-dimethyl-2-furyl thioether. The final step involves the reaction of 3-cyano-4,5-dimethyl-2-furyl thioether with N-(1-phenyl-1H-tetrazol-5-yl)acetamide to form N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory effects and has been used in experiments to study its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to have anti-cancer effects and has been used in experiments to study its potential as a cancer therapy. Additionally, N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylfuran-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C16H14N6O2S/c1-10-11(2)24-15(13(10)8-17)18-14(23)9-25-16-19-20-21-22(16)12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,18,23)

InChI Key

MMTGINUIWVMUSL-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1C#N)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C

Canonical SMILES

CC1=C(OC(=C1C#N)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C

Origin of Product

United States

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